Carboxy-PEG4-phosphonic acid

Beschreibung

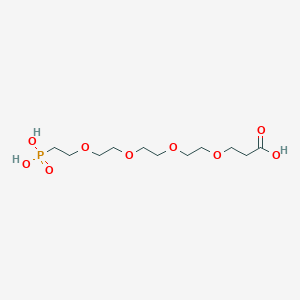

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKHMGCGBQVUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Carboxy-PEG4-phosphonic acid: Properties, Synthesis, and Applications in Bioconjugation and Nanotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-PEG4-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a carboxylic acid group at one terminus and a phosphonic acid group at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for versatile applications. The carboxylic acid moiety provides a reactive handle for covalent attachment to amine-containing biomolecules, such as proteins and peptides, while the phosphonic acid group serves as a robust anchor to various metal oxide surfaces, most notably iron oxide nanoparticles. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed look at its synthesis, and step-by-step experimental protocols for its application in protein conjugation and nanoparticle surface modification.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent properties that are crucial for its application in sensitive biological and chemical systems. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₃O₉P | [1][2] |

| Molecular Weight | 330.27 g/mol | [1][2] |

| CAS Number | 1623791-69-4 | [1][2] |

| Appearance | Varies (typically a solid or oil) | |

| Purity | ≥95% (commonly available at ≥98%) | |

| Solubility | Soluble in water and many organic solvents | [2] |

| Storage Conditions | -20°C, desiccated |

Synthesis of this compound

While detailed, proprietary synthesis methods may vary between suppliers, a general and effective synthetic route for creating carboxy-PEG-phosphonic acid conjugates has been described in the scientific literature.[3][4] This process involves a straightforward, multi-step chemical synthesis, which is illustrated in the workflow diagram below. The key steps include the introduction of a protected carboxyl group onto one end of the PEG linker and the phosphorylation of the other end.

Caption: General synthetic workflow for Carboxy-PEG-phosphonic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from the literature for the synthesis of a carboxy-PEG-phosphonic acid.[3] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.

Materials:

-

Tetraethylene glycol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl bromoacetate (B1195939) (or a similar protected haloacetate)

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl) or other suitable acid for hydrolysis

-

Appropriate organic solvents for extraction and purification (e.g., dichloromethane (B109758), ethyl acetate)

-

Deionized water

Procedure:

-

Carboxylation:

-

Dissolve tetraethylene glycol in an aqueous solution of sodium hydroxide.

-

Slowly add ethyl bromoacetate to the reaction mixture at a controlled temperature.

-

Allow the reaction to proceed for several hours to form the ethyl-carboxy-PEG4 intermediate.

-

Extract the product using an appropriate organic solvent and purify as necessary.

-

-

Phosphorylation:

-

Dissolve the purified ethyl-carboxy-PEG4 in anhydrous THF.

-

Cool the solution in an ice bath and slowly add phosphorus oxychloride.

-

Allow the reaction to stir at room temperature for several hours.

-

-

Hydrolysis and Deprotection:

-

Carefully quench the reaction with water.

-

Add a suitable acid (e.g., HCl) to hydrolyze the phosphate (B84403) ester and the ethyl ester, yielding the final this compound.

-

-

Purification:

-

The final product can be purified using techniques such as column chromatography or recrystallization to achieve the desired level of purity.

-

Applications and Experimental Protocols

This compound is a versatile tool for researchers. Its heterobifunctional nature allows for a two-step approach to conjugation, enabling precise control over the modification of biomolecules and surfaces.

Bioconjugation via EDC/NHS Chemistry

The carboxylic acid moiety of this compound can be readily coupled to primary amines on proteins, peptides, or other biomolecules using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimmide (NHS).[5][6][7]

Caption: Workflow for coupling to amine-containing biomolecules.

This protocol provides a general procedure for conjugating this compound to a protein.[6][7] Molar ratios and reaction times may need to be optimized for specific proteins.

Materials:

-

This compound

-

Protein to be conjugated

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., water or DMSO).

-

Prepare a solution of the protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of Carboxylic Acid:

-

In a reaction vial, dissolve this compound in the Activation Buffer.

-

Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the linker.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to the Protein:

-

Immediately add the activated this compound solution to the protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

-

Purify the protein-PEG-phosphonic acid conjugate from excess reagents and byproducts using a desalting column or dialysis.

-

Surface Modification of Iron Oxide Nanoparticles

The phosphonic acid group of this compound provides a strong and stable anchor to metal oxide surfaces, making it an excellent choice for the surface functionalization of iron oxide nanoparticles (IONPs).[3][4][8][9] This modification enhances the stability of the nanoparticles in aqueous solutions, reduces non-specific protein binding, and provides a functional handle (the carboxyl group) for further bioconjugation.

Caption: Workflow for the surface modification of iron oxide nanoparticles.

The following is a general protocol for the surface modification of both hydrophobic and hydrophilic IONPs via ligand exchange.[9]

Materials:

-

Iron oxide nanoparticles (either with a hydrophobic or hydrophilic coating)

-

This compound

-

Appropriate solvents (e.g., for hydrophobic IONPs: dichloromethane (DCM) and methanol; for hydrophilic IONPs: deionized water and methanol)

-

Sonication bath or probe sonicator

-

Magnetic separation rack or centrifuge

Procedure for Hydrophobic IONPs:

-

Dispersion of IONPs:

-

Disperse the hydrophobic IONPs in a suitable organic solvent like DCM.

-

Use sonication to ensure a uniform dispersion.

-

-

Ligand Exchange:

-

Prepare a solution of this compound in a mixture of DCM and methanol.

-

Add the linker solution to the IONP dispersion.

-

Sonicate the reaction mixture for an extended period (e.g., 1-3 hours, can be done in cycles) and then allow it to react overnight at room temperature with stirring.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Induce precipitation of the functionalized IONPs by adding a non-solvent (e.g., hexane).

-

Collect the nanoparticles using magnetic separation or centrifugation.

-

Wash the nanoparticles several times with the non-solvent to remove excess linker and displaced ligands.

-

Finally, redisperse the purified, functionalized IONPs in an aqueous buffer.

-

Procedure for Hydrophilic IONPs:

-

Dispersion of IONPs:

-

Disperse the hydrophilic IONPs in deionized water.

-

-

Ligand Exchange:

-

Prepare a solution of this compound in a mixture of deionized water and methanol.

-

Add the linker solution to the IONP dispersion.

-

Sonicate the mixture for 1-3 hours (in cycles) and let it react overnight at room temperature.

-

-

Purification:

-

Purify the functionalized IONPs using magnetic separation or centrifugation.

-

Wash the nanoparticles multiple times with deionized water to remove excess linker.

-

Redisperse the final product in the desired aqueous buffer.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the gap between biological molecules and inorganic surfaces. Its well-defined structure and reliable reactivity make it an invaluable tool for researchers in drug development, diagnostics, and materials science. The protocols provided in this guide offer a starting point for the successful application of this compound in creating novel bioconjugates and advanced nanomaterials. As with any chemical procedure, optimization of reaction conditions is key to achieving the desired outcome.

References

- 1. This compound | 1623791-69-4 | YPC79169 [biosynth.com]

- 2. This compound, 1623791-69-4 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxy-PEG4-phosphonic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Carboxy-PEG4-phosphonic acid is a heterobifunctional linker molecule gaining significant traction in biomedical research and drug development. Its unique structure, featuring a carboxylic acid and a phosphonic acid moiety connected by a flexible tetraethylene glycol (PEG4) spacer, offers versatile conjugation capabilities. This guide provides a comprehensive overview of its structure, properties, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Properties and Structure

This compound is designed for covalent attachment to various substrates. The terminal carboxylic acid allows for reaction with primary amines, while the phosphonic acid group exhibits a strong affinity for metal oxide surfaces. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, making it an ideal tool for bioconjugation, surface modification, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like pKa and aqueous solubility are not readily found in the literature and are therefore estimated based on the properties of similar molecules.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₃O₉P | [1][3] |

| Molecular Weight | 330.27 g/mol | [1][3] |

| CAS Number | 1623791-69-4 | [1][3] |

| Appearance | White to off-white solid or oil | General observation from suppliers |

| pKa₁ (Phosphonic Acid) | ~2-3 | Estimated from similar phosphonic acids[4][5] |

| pKa₂ (Phosphonic Acid) | ~7-8 | Estimated from similar phosphonic acids[4][5] |

| pKa (Carboxylic Acid) | ~4-5 | Estimated from similar carboxylic acids |

| Aqueous Solubility | High | Inferred from the hydrophilic nature of the PEG4 chain[6][7][8][9] |

| LogP | -0.2948 | Calculated[3] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic strategy for a similar molecule, carboxyl-polyethylene glycol-phosphoric acid, has been described.[10][11] This involves the reaction of a PEG derivative with a phosphorus-containing reagent to introduce the phosphonic acid group, followed by modification of the other terminus to yield the carboxylic acid.

General Synthetic Scheme (Hypothetical):

Characterization:

Standard analytical techniques would be employed for the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethylene (B1197577) glycol repeat units (~3.6 ppm), protons adjacent to the phosphonate (B1237965) and carboxyl groups. The acidic protons of the phosphonic and carboxylic acids would appear as broad singlets at lower fields. |

| ¹³C NMR | Resonances for the carbons in the PEG chain (~70 ppm) and the carbonyl carbon of the carboxylic acid (~170-180 ppm).[12] |

| ³¹P NMR | A characteristic signal for the phosphonic acid group. The chemical shift would be indicative of the phosphorus environment.[13][14] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (330.27 g/mol ). |

| FT-IR Spectroscopy | Broad O-H stretch from the carboxylic acid and phosphonic acid, C=O stretch from the carboxylic acid (~1710 cm⁻¹), and P=O and P-O stretches from the phosphonic acid.[12] |

Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable tool in several research areas.

Surface Modification of Metal Oxides

The phosphonic acid moiety strongly binds to metal oxide surfaces such as titanium dioxide (TiO₂) and iron oxide (Fe₃O₄), forming stable self-assembled monolayers (SAMs).[15][16][17][18][19][20][21] This is particularly useful for improving the biocompatibility of implants, creating functionalized nanoparticles for drug delivery and imaging, and developing biosensors.

Experimental Protocol: Surface Modification of Titanium Dioxide Nanoparticles

-

Preparation of Nanoparticle Suspension: Disperse TiO₂ nanoparticles in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution) to a concentration of 1 mg/mL by sonication.

-

Linker Solution Preparation: Prepare a 10 mM solution of this compound in the same solvent.

-

Incubation: Add the linker solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized, but a 10-fold molar excess of the linker is a common starting point.

-

Reaction: Incubate the mixture at room temperature for 12-24 hours with gentle agitation to allow for the formation of the self-assembled monolayer.

-

Washing: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the nanoparticles in fresh solvent. Repeat this washing step three times to remove any unbound linker.

-

Final Suspension: Resuspend the washed, functionalized nanoparticles in the desired buffer for subsequent applications.

Bioconjugation via Amide Coupling

The carboxylic acid terminus can be activated to react with primary amines on biomolecules such as proteins, peptides, and antibodies. This is typically achieved using carbodiimide (B86325) chemistry, often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency and stability of the active intermediate.

Experimental Protocol: EDC/NHS Coupling to a Primary Amine-Containing Molecule

-

Reagent Preparation:

-

Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) to a concentration of 10 mg/mL.

-

Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same solvent at a concentration of 100 mg/mL.

-

Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS pH 7.4).

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation:

-

Add the activated linker solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a typical starting point.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

-

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a versatile linker in the synthesis of PROTACs.[22][23][24][25][26][27] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound would typically involve a stepwise approach where one end of the linker is first conjugated to the E3 ligase ligand, and the other end is subsequently coupled to the target protein ligand, or vice versa.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure and bifunctional nature allow for precise control over the conjugation of biomolecules and the functionalization of surfaces. While further experimental data on its specific physicochemical properties would be beneficial, the principles outlined in this guide provide a solid foundation for its successful application in a wide range of innovative research and development projects.

References

- 1. This compound | 1623791-69-4 | YPC79169 [biosynth.com]

- 2. biorbyt.com [biorbyt.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 15. researchgate.net [researchgate.net]

- 16. iris.cnr.it [iris.cnr.it]

- 17. Alkyl phosphonic acid-based ligands as tools for converting hydrophobic iron nanoparticles into water soluble iron–iron oxide core–shell nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. This compound ethyl ester | TargetMol [targetmol.com]

- 24. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxy-PEG4-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG4-phosphonic acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and nanotechnology. This document details its chemical properties, synthesis, and key applications, offering researchers the foundational knowledge required for its effective use.

Core Concepts and Properties

This compound (CAS Number: 1623791-69-4) is a versatile chemical linker featuring a carboxylic acid group at one terminus and a phosphonic acid group at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units.[1][] This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.[1] The hydrophilic PEG chain enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is highly advantageous in biological applications.[3]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for reaction planning, characterization, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 1623791-69-4 | [1][3][4] |

| Molecular Formula | C₁₁H₂₃O₉P | [1][4] |

| Molecular Weight | 330.27 g/mol | [1][4] |

| Purity | ≥96% | [4] |

| Topological Polar Surface Area (TPSA) | 131.75 Ų | [4] |

| LogP | -0.2948 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Rotatable Bonds | 15 | [4] |

| Storage Temperature | 4°C or -20°C | [3][4] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a representative synthesis for a structurally analogous "Carboxyl-polyethylene glycol-phosphoric acid" has been reported and provides a viable synthetic route. This methodology can be adapted for the PEG4 variant.

Representative Synthesis of a Carboxy-PEG-Phosphonic Acid Ligand

The following protocol is adapted from a reported synthesis for creating a carboxylated and phosphorylated PEG ligand for nanoparticle stabilization.[5] This three-step process involves carboxymethylation of a PEG starting material, followed by phosphorylation and subsequent hydrolysis.

Step 1: Carboxymethylation of PEG

-

Dissolve the starting PEG material (e.g., a mono-protected tetraethylene glycol) in a suitable aqueous basic solution, such as water with sodium hydroxide.

-

Add ethyl bromoacetate (B1195939) to the solution. The reaction introduces an ethyl carboxymethyl group onto the terminal hydroxyl group of the PEG.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent and purify it, for example, by column chromatography.

Step 2: Phosphorylation

-

Dissolve the carboxylated PEG from the previous step in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

-

Cool the solution and add a phosphorylating agent, such as phosphorus oxychloride (POCl₃). This reaction will replace the remaining terminal hydroxyl group with a dichlorophosphate (B8581778) group.

-

Allow the reaction to proceed until completion, as monitored by an appropriate analytical technique (e.g., NMR or LC-MS).

Step 3: Hydrolysis

-

Carefully quench the reaction mixture from Step 2 with water. This step hydrolyzes the dichlorophosphate and the ethyl ester to yield the final Carboxy-PEG-phosphonic acid product.

-

Purify the final product using a suitable method, such as dialysis or chromatography, to remove inorganic salts and other impurities.

Key Applications and Methodologies

The unique structure of this compound makes it a valuable tool in several advanced research and development areas.

Functionalization of Nanoparticles

The phosphonic acid moiety serves as a strong anchoring group for binding to metal oxide surfaces, such as iron oxide nanoparticles.[5] This allows for the creation of a stable, hydrophilic PEG layer on the nanoparticle surface, which improves their colloidal stability and biocompatibility for biomedical applications like MRI contrast agents.[5]

Experimental Workflow: Nanoparticle Functionalization

Caption: Workflow for nanoparticle surface functionalization.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

This compound is also utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The carboxylic acid end can be reacted with primary amines on one of the binding ligands using activators like EDC or HATU to form a stable amide bond.[][3]

Logical Relationship: PROTAC Assembly

Caption: Assembly of a PROTAC using the linker.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in drug development and materials science. Its defined length, hydrophilicity, and dual-reactive ends provide precise control over the conjugation of molecules and the functionalization of surfaces. The methodologies and data presented in this guide offer a solid foundation for the application of this versatile reagent in the creation of advanced therapeutics and functional nanomaterials.

References

- 1. This compound | 1623791-69-4 | YPC79169 [biosynth.com]

- 3. This compound, 1623791-69-4 | BroadPharm [broadpharm.com]

- 4. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Deep Dive into Heterobifunctional PEG Linkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biological molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, offering a versatile and powerful platform for the creation of complex biomolecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced diagnostic probes. This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental considerations of using heterobifunctional PEG linkers in bioconjugation.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive functional groups at their termini.[1] This dual-reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two distinct molecular entities.[1] The PEG component itself imparts several highly desirable properties to the resulting bioconjugate.

Key Advantages of PEGylation in Bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the aqueous solubility of hydrophobic drugs and biomolecules, mitigating issues with aggregation.[2]

-

Reduced Immunogenicity: The PEG chain can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response.[2]

-

Improved Pharmacokinetics: The increased hydrodynamic volume of a PEGylated molecule slows its renal clearance, leading to a longer circulation half-life in the bloodstream.

-

Biocompatibility: PEG is generally non-toxic and biocompatible, making it suitable for in vivo applications.[3]

-

Precise Spacer Control: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to ensure proper folding and function.[2]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate PEG linker is a critical step in the design of a bioconjugate. The molecular weight, number of PEG units, and the resulting spacer arm length are key parameters that influence the physicochemical properties and biological activity of the final product. The following tables summarize quantitative data for several common classes of heterobifunctional PEG linkers.

Table 1: Properties of Maleimide-PEGn-NHS Ester Linkers

| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm Length (Å) |

| Mal-PEG1-NHS ester | 310.3 | 1 | ~10.5 |

| Mal-PEG2-NHS ester | 354.3 | 2 | ~14.1 |

| Mal-PEG3-NHS ester | 398.4 | 3 | ~17.7 |

| Mal-PEG4-NHS ester | 442.4 | 4 | ~21.3 |

| Mal-PEG5-NHS ester | 486.5 | 5 | ~24.9 |

| Mal-PEG12-NHS ester | 865.92 | 12 | 53.3[4] |

| Mal-PEG-NHS, MW 5000 | ~5000 | ~113 | Not Specified[5] |

Table 2: Properties of Azide-PEGn-NHS Ester Linkers

| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) |

| Azido-PEG2-NHS ester | 300.3[6] | 2 |

| Azido-PEG4-NHS ester | 388.4[7] | 4 |

| Azido-PEG12-NHS ester | 740.80 | 12 |

Table 3: Properties of DBCO-PEGn-NHS Ester Linkers

| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) |

| DBCO-PEG4-NHS Ester | 649.7 | 4 |

Table 4: Properties of Thiol-PEG-Amine Linkers

| Product Name | Molecular Weight ( g/mol ) |

| HS-PEG-NH2, MW 1k | ~1000 |

| HS-PEG-NH2, MW 2k | ~2000 |

| HS-PEG-NH2, MW 3.4k | ~3400 |

| HS-PEG-NH2, MW 5k | ~5000 |

| HS-PEG-NH2, MW 10k | ~10000 |

(Data sourced from various supplier specifications. Spacer arm lengths are estimations and can vary based on conformational flexibility.)

Experimental Protocols for Bioconjugation

The success of a bioconjugation reaction hinges on a well-defined and optimized protocol. Below are detailed methodologies for common bioconjugation strategies using heterobifunctional PEG linkers.

Two-Step Antibody-Drug Conjugation using Maleimide-PEG-NHS Ester

This protocol describes the conjugation of a drug molecule to an antibody. First, the linker is attached to the antibody's lysine (B10760008) residues via the NHS ester. Then, a thiol-containing drug is conjugated to the maleimide (B117702) group.

Materials:

-

Antibody in phosphate-buffered saline (PBS)

-

Maleimide-PEG-NHS Ester

-

Thiol-containing drug molecule

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffers:

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amine-containing stabilizers (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange into the Conjugation Buffer.

-

Linker Activation of Antibody:

-

Immediately before use, dissolve the Maleimide-PEG-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Purification of Activated Antibody:

-

Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. Collect the protein fractions.

-

-

Conjugation of Thiol-containing Drug:

-

Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the ADC:

-

Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other small molecules.

-

-

Characterization:

-

SDS-PAGE: To confirm the increase in molecular weight of the antibody after conjugation.

-

UV-Vis Spectroscopy: To determine the drug-to-antibody ratio (DAR) by measuring the absorbance of the drug and the protein.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

-

Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-functionalized linker.

Materials:

-

Protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG-NHS Ester

-

Azide-containing molecule (e.g., fluorescent probe, drug)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers. Adjust the protein concentration to 1-10 mg/mL.

-

DBCO-Linker Conjugation to Protein:

-

Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS Ester in anhydrous DMSO or DMF.

-

Add the DBCO-linker solution to the protein solution at a 10- to 20-fold molar excess.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Removal of Excess Linker:

-

Purify the DBCO-functionalized protein using a desalting column or dialysis to remove the unreacted linker.

-

-

Copper-Free Click Reaction:

-

Add the azide-containing molecule to the purified DBCO-protein solution. A 1.5- to 5-fold molar excess of the azide (B81097) molecule is typically used.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.

-

-

Final Purification and Characterization:

-

Purify the final conjugate using an appropriate method such as SEC or dialysis if necessary to remove excess azide-containing molecule.

-

Characterize the final product using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

-

Visualization of Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows discussed in this guide.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their unique ability to connect two different molecules with a biocompatible and tunable spacer has enabled the development of a new generation of targeted therapeutics and sophisticated research reagents. A thorough understanding of their properties, combined with optimized and well-characterized experimental protocols, is essential for harnessing their full potential in the development of novel bioconjugates that can address a wide range of scientific and clinical challenges.

References

- 1. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 2. scbt.com [scbt.com]

- 3. polysciences.com [polysciences.com]

- 4. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 5. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. precisepeg.com [precisepeg.com]

Carboxy-PEG4-phosphonic acid: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a tetraethylene glycol (PEG4) spacer flanked by a carboxylic acid and a phosphonic acid, imparts a valuable combination of properties. The hydrophilic PEG chain generally enhances aqueous solubility, a critical attribute for biological applications.[1][] The terminal functional groups offer versatile conjugation handles: the carboxylic acid can be readily coupled to primary amines to form stable amide bonds, while the phosphonic acid group exhibits a strong affinity for metal oxides, making it an excellent anchor for surface modification of nanoparticles.[1][3][4] This guide provides an in-depth overview of the solubility and stability characteristics of this compound, complete with detailed experimental protocols for their assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3-(2-(2-(2-(2-phosphonoethoxy)ethoxy)ethoxy)ethoxy)propanoic acid | [] |

| Molecular Formula | C11H23O9P | [1] |

| Molecular Weight | 330.27 g/mol | [5] |

| Appearance | Pale Yellow Oily Matter | [] |

| Purity | Typically ≥95% | [] |

| Storage | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C | [] |

Solubility Profile

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | HPLC-CAD/ELSD |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-CAD/ELSD |

| Ethanol | 25 | Data not available | HPLC-CAD/ELSD |

| Dimethyl Sulfoxide (B87167) (DMSO) | 25 | Soluble | [] |

| Dichloromethane | 25 | Data not available | HPLC-CAD/ELSD |

Experimental Protocol for Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD), which are suitable for molecules lacking a strong chromophore.

Materials:

-

This compound

-

Solvents of interest (e.g., water, PBS, ethanol, DMSO)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with CAD or ELSD detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the incubation period, visually confirm that excess solid is still present.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

-

HPLC Analysis:

-

Develop an appropriate HPLC method. A reversed-phase C18 column is a common starting point. The mobile phase will depend on the solvent used for dissolution but could be a gradient of water and acetonitrile (B52724) with a small amount of an additive like formic acid.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions and plotting the detector response (peak area) against concentration.

-

Inject the diluted sample supernatant and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Stability Profile

The stability of this compound is a critical parameter for its storage and application. The phosphonate (B1237965) group is generally more resistant to chemical and enzymatic hydrolysis compared to phosphate (B84403) esters. Nanoparticles functionalized with a similar carboxyl-PEG-phosphoric acid ligand have demonstrated high stability in various harsh aqueous environments.[3][4]

Quantitative Stability Data

This table is a template for recording stability data under different stress conditions. The percentage of the initial compound remaining at each time point should be recorded.

| Condition | Time Point | % Remaining | Degradation Products Identified | Method |

| Hydrolytic Stability | ||||

| pH 2 (aq) | 24h, 48h, 7d | Data not available | HPLC-CAD/ELSD | |

| pH 7.4 (aq) | 24h, 48h, 7d | Data not available | HPLC-CAD/ELSD | |

| pH 9 (aq) | 24h, 48h, 7d | Data not available | HPLC-CAD/ELSD | |

| Thermal Stability | ||||

| 40°C | 1 week, 1 month | Data not available | HPLC-CAD/ELSD | |

| 60°C | 1 week, 1 month | Data not available | HPLC-CAD/ELSD | |

| TGA | Onset Temp. | Data not available | TGA | |

| Enzymatic Stability | ||||

| Plasma | 1h, 6h, 24h | Data not available | HPLC-CAD/ELSD | |

| Lysosomal Homogenate | 1h, 6h, 24h | Data not available | HPLC-CAD/ELSD |

Experimental Protocols for Stability Assessment

1. Hydrolytic Stability Study

Materials:

-

This compound

-

Aqueous buffers of different pH (e.g., pH 2, 7.4, 9)

-

Thermostatic incubator

-

HPLC system with CAD or ELSD detector

-

pH meter

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

-

Immediately analyze the samples by HPLC-CAD/ELSD to determine the concentration of the parent compound remaining.

-

The degradation can be quantified by the decrease in the peak area of the parent compound over time. The appearance of new peaks may indicate degradation products.

2. Thermal Stability Study (Solid State)

Materials:

-

This compound (solid)

-

Oven or stability chamber

-

HPLC system with CAD or ELSD detector

-

Analytical balance

Procedure:

-

Weigh a precise amount of solid this compound into several vials.

-

Place the vials in an oven or stability chamber at elevated temperatures (e.g., 40°C, 60°C).

-

At specified time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent.

-

Analyze the solution by HPLC-CAD/ELSD to determine the purity of the compound.

3. Thermogravimetric Analysis (TGA)

Materials:

-

This compound

-

TGA instrument

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

4. Enzymatic Stability Study

Materials:

-

This compound

-

Human or animal plasma, or a specific enzyme solution (e.g., esterase, phosphatase)

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile with 1% formic acid)

-

Centrifuge

-

HPLC system with CAD or ELSD detector

Procedure:

-

Pre-warm the plasma or enzyme solution to 37°C.

-

Add a stock solution of this compound to the biological matrix to a final desired concentration.

-

Incubate the mixture at 37°C.

-

At various time points, withdraw an aliquot and immediately add it to a quenching solution to stop the enzymatic reaction.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC-CAD/ELSD to determine the concentration of the remaining parent compound.

Application in Drug Development: A Hypothetical Signaling Pathway

This compound is an ideal linker for creating antibody-drug conjugates (ADCs) or targeted nanoparticle drug delivery systems. The carboxylic acid can be conjugated to a cytotoxic drug, while the phosphonic acid can be used to attach the entire construct to a metal oxide nanoparticle, which in turn can be targeted to a specific cell surface receptor.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug delivered using a this compound-based system. In this example, a cytotoxic drug is delivered to a cancer cell overexpressing a specific receptor, leading to the inhibition of a pro-survival signaling pathway and ultimately apoptosis.

Conclusion

This compound is a versatile heterobifunctional linker with favorable properties for various applications in research and drug development. Its PEG component is anticipated to confer good aqueous solubility, while the phosphonate and carboxylate terminals provide robust and versatile conjugation capabilities. Although quantitative data on its solubility and stability are not widely published, this guide provides detailed experimental protocols that will enable researchers to thoroughly characterize these critical parameters for their specific applications. A comprehensive understanding of the solubility and stability of this compound is essential for the successful design and implementation of novel bioconjugates, drug delivery systems, and functionalized materials.

References

- 1. This compound, 1623791-69-4 | BroadPharm [broadpharm.com]

- 3. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1623791-69-4 | YPC79169 [biosynth.com]

Carboxy-PEG4-phosphonic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for Carboxy-PEG4-phosphonic acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the pegylation of proteins, peptides, and nanoparticles. Due to the limited availability of in-depth toxicological data in the public domain, this guide emphasizes best practices in laboratory safety and handling based on available safety data sheets for the compound and its derivatives.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes these key properties.

| Property | Value | Source |

| CAS Number | 1623791-69-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₂₃O₉P | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 330.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Liquid | BroadPharm Safety Data Sheet for this compound ethyl ester |

| Purity | ≥96% - 98% | --INVALID-LINK--, --INVALID-LINK-- |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, an SDS for the closely related "this compound ethyl ester" indicates that the substance is not classified as hazardous. However, as with any chemical, it should be handled with care by personnel trained in handling potentially hazardous materials.

The following table outlines recommended safety and handling procedures.

| Aspect | Recommendation | Source |

| Engineering Controls | Use only in a chemical fume hood. | BroadPharm Safety Data Sheet |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves and safety goggles. | BroadPharm Safety Data Sheet |

| General Hygiene | Wash thoroughly after handling. Wash contaminated clothing before reuse. | BroadPharm Safety Data Sheet |

| Conditions to Avoid | Heat, flames, and sparks. | BroadPharm Safety Data Sheet |

| Materials to Avoid | Oxidizing agents. | BroadPharm Safety Data Sheet |

First Aid Measures

In the event of exposure, the following first aid measures are recommended based on the SDS for this compound ethyl ester.

| Exposure Route | First Aid Protocol | Source |

| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | BroadPharm Safety Data Sheet |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention. | BroadPharm Safety Data Sheet |

| Inhalation | Remove to fresh air. In severe cases or if symptoms persist, seek medical attention. | BroadPharm Safety Data Sheet |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. | BroadPharm Safety Data Sheet |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

| Condition | Recommendation | Source |

| Long-term Storage | Store in closed vessels, refrigerated at -20°C. | --INVALID-LINK-- |

| Shipping | Shipped at ambient temperature. | --INVALID-LINK-- |

| In-use (in solvent) | Store at -80°C for up to 1 year. | --INVALID-LINK-- |

Experimental Protocols and Workflows

Detailed experimental protocols for the safety and toxicity testing of this compound are not available in the public domain. Researchers should develop their own protocols in accordance with institutional and regulatory guidelines.

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on currently available data. It is not exhaustive and does not constitute a formal safety assessment. Users should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all applicable institutional and governmental safety regulations. No warranty, expressed or implied, is made and no liability is assumed resulting from the use of this information.

A Technical Guide to Self-Assembled Monolayers of Phosphonic Acids: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of phosphonic acids represent a versatile and robust platform for the surface modification of a wide range of materials, particularly metal oxides. Their inherent stability and the tunability of their terminal functional groups make them invaluable in fields ranging from biomedical engineering and drug delivery to electronics and corrosion prevention. This technical guide provides an in-depth overview of the core principles of phosphonic acid SAMs, detailed experimental protocols for their preparation and characterization, and a summary of key quantitative data to aid in their application.

Fundamental Principles of Phosphonic Acid SAMs

Phosphonic acid-based SAMs are highly ordered molecular assemblies that spontaneously form on various substrates, most notably on the native oxide layers of metals such as titanium, aluminum, silicon, and indium tin oxide.[1][2] The formation is driven by the strong affinity of the phosphonic acid headgroup for the metal oxide surface.

The binding mechanism involves a condensation reaction between the phosphonic acid group (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface, resulting in the formation of stable M-O-P covalent bonds (where M is the metal).[3] This interaction can lead to monodentate, bidentate, or tridentate binding modes, contributing to the high stability of these monolayers.[3] The long alkyl or aryl chains of the phosphonic acid molecules then align due to van der Waals interactions, leading to a densely packed and ordered monolayer.

The choice of the terminal functional group on the phosphonic acid molecule allows for the precise tailoring of the surface properties, such as wettability, biocompatibility, and chemical reactivity. This versatility is a key advantage for a multitude of applications.

Quantitative Data Summary

The following tables summarize key quantitative data for phosphonic acid SAMs on various substrates, providing a comparative overview for experimental design.

Table 1: Water Contact Angles and Surface Free Energy (SFE) of Phosphonic Acid SAMs

| Phosphonic Acid | Substrate | Water Contact Angle (°) | Surface Free Energy (mJ/m²) | Reference(s) |

| Octadecylphosphonic acid (ODPA) | Ti-6Al-4V | 117.6 ± 2.5 | 9.6 ± 0.3 | [4] |

| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | - | 9.6 ± 0.3 | [4] |

| Perfluorodecanoic acid (PFDA) | Ti-6Al-4V | - | 21.0 ± 0.3 | [4] |

| Unmodified | Ti-6Al-4V | - | 47 ± 2 | [4] |

| n-Octadecylphosphonic acid | ITO | 114-117 | - | [5] |

| 16-Phosphohexadecanoic acid | ITO | >70 (low dielectric solvent) | - | [5] |

| Phenylphosphonic acid | ITO | 59-70 | - | [5] |

| 4-Aminophenylmethylphosphonic acid | ITO | 42-66 | - | [5] |

| Hexanephosphonic acid (HPA) | ZnO | 115.0 | - | |

| n-Hexanethiol | ZnO | 78.8 | - | [6] |

| Cleaned | ZnO | 8.3 | - | [6] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Phosphonic Acid SAMs

| Sample | Substrate | Element | Binding Energy (eV) | Atomic Concentration (%) | Reference(s) |

| (11-hydroxyundecyl)phosphonic acid (bulk powder) | - | C 1s (aliphatic) | 285.0 | 85.9 ± 3.0 | [7] |

| C 1s (C-O, C-P) | 286.2 | 14.1 ± 3.0 | [7] | ||

| O 1s (P=O) | 531.4 | 25.2 ± 6.6 | [7] | ||

| O 1s (P-OH, C-OH) | 532.8 | 74.9 ± 6.6 | [7] | ||

| (12-carboxydodecyl)phosphonic acid (bulk powder) | - | C 1s (aliphatic) | 285.0 | 82.8 ± 1.5 | [7] |

| C 1s (C-COOH, C-P) | 286.3 | 9.0 ± 1.0 | [7] | ||

| C 1s (COOH) | 289.2 | 8.2 ± 0.6 | [7] | ||

| O 1s (P=O, C=O) | 532.2 | 52.0 ± 1.2 | [7] | ||

| O 1s (C-OH, P-OH) | 533.4 | 48.0 ± 1.2 | [7] | ||

| PFDPA SAM | Ti-6Al-4V | O 1s (P=O) | 530.8–535.0 | - | [4] |

| O 1s (P-O) | 529.4–533.6 | - | [4] | ||

| 4-Aminophenylmethylphosphonic acid SAM | ITO | N 1s/P 2p ratio | - | ~1 | [5] |

| Hexanephosphonic acid SAM | ZnO | C/P atomic ratio (90° takeoff) | - | ~6 | [6] |

| n-Hexanethiol SAM | ZnO | C/S atomic ratio (90° takeoff) | - | ~6 | [6] |

Table 3: Thickness of Phosphonic Acid SAMs

| Phosphonic Acid | Substrate | Technique | Thickness (Å) | Reference(s) |

| α-Quarterthiophene-2-phosphonate | SiO₂/Si | AFM, X-ray reflectivity | ~18 | [2] |

| Hexanephosphonic acid | ZnO | XPS | ~6 | [6] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of phosphonic acid SAMs.

Preparation of Phosphonic Acid SAMs

3.1.1. Method 1: Solution Deposition on Titanium Alloy (Ti-6Al-4V) [8]

-

Substrate Preparation: Use Ti-6Al-4V screws or coupons.

-

Solution Preparation: Prepare a solution of 55 mg of carboxyethylphosphonic acid in 50 mL of tetrahydrofuran (B95107) (THF).

-

Immersion: Place the titanium alloy samples in a three-neck flask with the prepared solution.

-

Reflux: Heat the mixture to 76°C and maintain a constant linear reflux at 5°C for 24 hours.

-

Removal and Activation: After 24 hours, remove the samples from the solution. The phosphonic acid layer is now ready for further functionalization.

3.1.2. Method 2: Tethering by Aggregation and Growth (T-BAG) on Silicon Oxide (SiO₂/Si) [2]

-

Substrate Preparation: Clean an 8 mm x 8 mm silicon coupon.

-

Solution Preparation: Prepare a 1 mM solution of octadecylphosphonic acid (ODPA) in THF in a 50 mL beaker.

-

Deposition: Hold the silicon coupon vertically in the solution using a small clamp.

-

Evaporation: Allow the solvent to evaporate slowly over approximately 3 hours, until the solution level is below the sample.

-

Annealing: Remove the treated silicon sample and heat it at 140°C in a glass tube for 48 hours to form a stable octadecylphosphonate monolayer.

-

Rinsing: After heating, rinse the sample under sonication to remove any physisorbed molecules.[7]

3.1.3. Method 3: Formation on Nitinol Nanoparticles [9]

-

Nanoparticle Dispersion: Sonicate 0.35 g of NiTi nanopowder in 30 mL of THF at 40 kHz for 15 minutes at 33 ± 3 °C.

-

Phosphonic Acid Solution: Prepare a 15 mM solution of the desired phosphonic acid (e.g., ODPA, 16-phosphonohexadecanoic acid) in 6 mL of THF by sonicating for 5 minutes.

-

Reaction: Add the dispersed nanopowder to the phosphonic acid solution and sonicate the mixture without heat for 30 minutes.

-

Stirring: Allow the sample to stir under a fume hood overnight to complete the monolayer formation.

Characterization of Phosphonic Acid SAMs

3.2.1. X-ray Photoelectron Spectroscopy (XPS) [1]

-

Sample Placement: Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Survey Scan: Acquire a survey spectrum to determine the elemental composition of the surface. The presence of a P 2p peak confirms the presence of the phosphonic acid.

-

High-Resolution Scans: Acquire high-resolution spectra for relevant elements (e.g., P 2p, C 1s, O 1s, and substrate-specific elements).

-

Data Analysis: Analyze the peak positions and shapes to determine the chemical bonding states of the elements.

3.2.2. Fourier-Transform Infrared Spectroscopy (FTIR) [1][4]

-

Background Spectrum: Acquire a background spectrum of the bare substrate.

-

Sample Spectrum: Acquire the spectrum of the SAM-coated substrate.

-

Data Analysis: Identify characteristic vibrational modes to confirm the binding of the phosphonic acid and to gain insights into the binding mode (monodentate, bidentate, or tridentate). Key peaks include P=O, P-OH, and P-O-Metal stretches.

3.2.3. Water Contact Angle Measurement [5]

-

Droplet Deposition: Place a small droplet of deionized water onto the SAM-coated surface.

-

Image Capture: Use a goniometer to capture an image of the water droplet on the surface.

-

Angle Measurement: Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A higher contact angle indicates a more hydrophobic and well-ordered SAM.

Applications in Drug Development and Biomedical Science

The ability to functionalize surfaces with phosphonic acid SAMs opens up numerous possibilities in drug development and biomedical applications.

Drug Delivery Systems

Phosphonic acids can be used to modify the surface of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs) or mesoporous silica (B1680970) nanoparticles (MSNs), for targeted drug delivery.[10] The phosphonic acid group provides a stable anchor to the nanoparticle surface, while the terminal functional group can be used to attach drug molecules or targeting ligands.

Workflow for pH-Responsive Drug Delivery using 3-Hydroxyphenylphosphonic Acid (3-HPP) Functionalized MSNs: [10]

-

Functionalization: Synthesize MSNs and functionalize their surface with 3-HPP.

-

Drug Loading: Load a therapeutic agent (e.g., Doxorubicin) into the pores of the 3-HPP functionalized MSNs.

-

Gatekeeper Attachment (Optional): Attach a pH-sensitive "gatekeeper" molecule to the 3-HPP layer.

-

Systemic Administration: In the neutral pH of the bloodstream, the drug remains encapsulated.

-

Targeted Release: Upon reaching the acidic microenvironment of a tumor, the gatekeeper is detached or the interactions holding the drug are weakened, leading to the targeted release of the therapeutic agent.

Biofunctionalization of Implants

Phosphonic acid SAMs are used to modify the surface of biomedical implants, such as those made from titanium alloys, to improve their biocompatibility and promote osseointegration.[7][11] The SAM can be tailored to present bioactive molecules, such as bone morphogenetic protein-2 (BMP-2), to stimulate bone growth and enhance implant integration.[7]

Protocol for Immobilization of BMP-2 on a Titanium Surface: [7]

-

SAM Formation: Form a monolayer of (11-hydroxyundecyl)phosphonic acid or (12-carboxydodecyl)phosphonic acid on the titanium surface using the T-BAG method.

-

Activation of Terminal Groups:

-

For hydroxyl-terminated SAMs: Activate with carbonyldiimidazole (CDI).

-

For carboxyl-terminated SAMs: Activate with N-hydroxysuccinimide (NHS).

-

-

Protein Immobilization: Immerse the activated surface in a solution containing BMP-2 to allow for covalent attachment of the protein to the SAM.

-

Rinsing: Thoroughly rinse the surface to remove any non-covalently bound protein.

Enhancing Cell Adhesion

Hydrogels containing phosphonic acid moieties have been shown to significantly improve cell adhesion and proliferation.[12] The anionic phosphonate (B1237965) groups can increase protein absorption from the culture medium, creating a more favorable environment for cells. This is particularly beneficial for tissue engineering applications, especially in bone regeneration.

Visualizations of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. princeton.edu [princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. marshall.edu [marshall.edu]

- 10. benchchem.com [benchchem.com]

- 11. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carboxy-PEG4-phosphonic acid NHS ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid N-hydroxysuccinimide (NHS) ester is a heterobifunctional linker designed for the versatile conjugation of biomolecules and the functionalization of surfaces. This molecule features two distinct reactive moieties: an NHS ester for covalent amide bond formation with primary amines, and a phosphonic acid group for strong binding to metal oxide surfaces. The tetraethylene glycol (PEG4) spacer enhances water solubility and provides spatial separation between the conjugated entities, minimizing steric hindrance.

These properties make this compound NHS ester a valuable tool in a range of applications, including drug delivery, biosensor development, and the creation of biocompatible interfaces on materials.[1][2][] This document provides detailed protocols for the use of this linker in bioconjugation and surface modification applications.

Principle of Conjugation

The conjugation strategy relies on two key chemical reactions:

-

NHS Ester Reaction: The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus), peptides, and other amine-modified molecules.[] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[5]

-

Phosphonic Acid Binding: The phosphonic acid group exhibits a strong affinity for various metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), and iron oxides. This interaction allows for the robust anchoring of the linker and its conjugated biomolecule to these surfaces, facilitating the development of functionalized materials.

Applications

The unique bifunctional nature of this compound NHS ester lends itself to a variety of applications in research and drug development:

-

Bioconjugation: This linker is used for the pegylation of proteins, peptides, and oligonucleotides, a technique that can enhance the therapeutic properties of these biomolecules.[1]

-

Surface Modification: It enables the functionalization of nanoparticles and other materials with biomolecules like proteins or peptides, which is crucial for applications in drug delivery and diagnostics.[2][]

-

PROTACs: The molecule can be employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[6]

-

Biosensors: The phosphonic acid group allows for strong binding to metal oxide surfaces, making it suitable for the functionalization of biosensors.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound NHS ester to a Protein

This protocol outlines a general procedure for the conjugation of the linker to a protein containing primary amines.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)

-

This compound NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS)[5]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[5]

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

-

Preparation of Protein:

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Preparation of this compound NHS ester Solution:

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7]

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7]

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[7]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[8]

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis.

-

For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS at 4°C with several buffer changes.

-

Quantitative Data Summary:

| Parameter | Recommended Value | Reference |

| Reaction Buffer pH | 7.2 - 8.5 | [5] |

| Molar Excess of NHS Ester | 10-20 fold over protein | [7] |

| Reaction Time (Room Temp) | 30 - 60 minutes | [7] |

| Reaction Time (On Ice) | 2 hours | [7] |

| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine | [5] |

| Final Quencher Conc. | 50 - 100 mM | [8] |

Protocol 2: Functionalization of a Metal Oxide Surface

This protocol describes the immobilization of the this compound linker (or its biomolecule conjugate) onto a metal oxide surface.

Materials:

-

Metal oxide substrate (e.g., ITO slide, TiO₂ nanoparticles)

-

This compound-biomolecule conjugate (from Protocol 1) or the linker itself

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Deionized water

-

Sonication bath (for nanoparticles)

Procedure:

-

Surface Preparation:

-

Thoroughly clean the metal oxide surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen.

-

-

Preparation of Coating Solution:

-

Dissolve the this compound-biomolecule conjugate or the linker in an anhydrous solvent to a final concentration of 1-10 mM.

-

-

Surface Functionalization:

-

Immerse the cleaned metal oxide substrate in the coating solution. For nanoparticles, disperse them in the solution.

-

Incubate for several hours to overnight at room temperature with gentle agitation.

-

-

Washing:

-

Remove the substrate from the coating solution and rinse thoroughly with the anhydrous solvent to remove any non-specifically bound molecules.

-

Follow with a rinse with deionized water.

-

Dry the functionalized surface under a stream of nitrogen.

-

-

Characterization (Optional):

-

The successful functionalization of the surface can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements.

-

Diagrams

Caption: Reaction mechanism of this compound NHS ester conjugation and surface binding.

Caption: Experimental workflow for protein conjugation and surface functionalization.

References

- 1. This compound | 1623791-69-4 | YPC79169 [biosynth.com]

- 2. This compound ethyl ester [myskinrecipes.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. broadpharm.com [broadpharm.com]

- 8. furthlab.xyz [furthlab.xyz]

Application Notes and Protocols: EDC/NHS Activation of Carboxy-PEG4-phosphonic Acid for Amine Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of molecules with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and materials. Carboxy-PEG4-phosphonic acid is a bifunctional linker molecule that offers a carboxyl group for conjugation and a phosphonic acid moiety for surface anchoring or further functionalization.

This application note provides a detailed protocol for the activation of the carboxyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process forms a stable amine-reactive NHS ester, enabling efficient covalent coupling to primary amine-containing molecules such as proteins, peptides, antibodies, or small molecule drugs.[1] The inclusion of NHS in the reaction scheme enhances the coupling efficiency and creates a more stable intermediate compared to using EDC alone.[1][2]

The phosphonic acid group can be utilized for strong binding to metal oxide surfaces, making this linker ideal for the development of functionalized nanoparticles and other material surfaces.[3][4] This protocol is designed to be a starting point for optimization in your specific application.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][5] This step is most efficient in an acidic environment (pH 4.5-6.0).[1][6]

-

Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[1][5] This activated ester can then be reacted with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, with the release of NHS.[6]

Data Presentation

Table 1: Recommended Reaction Conditions

| Parameter | Activation Step | Coupling Step | Rationale |

| pH | 4.5 - 6.0 | 7.0 - 8.5 | Optimal for EDC activation of carboxyl groups.[1][6] |